Bitopertin-d8
Description
Neurobiological and Erythroid Physiological Significance of GlyT1
Glycine (B1666218) is a multifaceted amino acid, acting as a primary inhibitory neurotransmitter in the spinal cord and brainstem, and as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain. psychiatry-psychopharmacology.comdovepress.comdrugbank.com The precise regulation of extracellular glycine concentrations is therefore crucial for maintaining a balance between inhibitory and excitatory neurotransmission. GlyT1, a member of the solute carrier family 6 (SLC6), is a key regulator of these levels, particularly in the forebrain where it is predominantly expressed on glial cells. dovepress.comresearchgate.net By clearing glycine from the synaptic cleft, GlyT1 modulates the activity of NMDA receptors, which are fundamental for synaptic plasticity, learning, and memory. researchgate.netjuniperpublishers.com
Beyond the brain, GlyT1 plays a vital role in erythropoiesis, the process of red blood cell formation. Developing red blood cells have a high demand for glycine as it is a rate-limiting substrate for heme biosynthesis. researchgate.netgabarx.comdiscmedicine.com GlyT1 is the primary transporter responsible for supplying glycine to these erythroid precursors. gabarx.comdiscmedicine.comnih.gov Inhibition of GlyT1 in this context can restrict heme synthesis, a mechanism that has significant therapeutic implications for certain hematological disorders. researchgate.netgabarx.comdiscmedicine.com
Historical Evolution of GlyT1 Inhibitor Research: Shifting Paradigms and Repurposing Strategies
The development of GlyT1 inhibitors has followed a dynamic trajectory. Initial research efforts were heavily focused on the "glutamate hypofunction" hypothesis of schizophrenia. researchgate.net This hypothesis posits that diminished NMDA receptor activity contributes to the symptoms of schizophrenia, particularly the negative and cognitive symptoms that are poorly addressed by existing antipsychotics. nih.govresearchgate.net The strategy was to inhibit GlyT1 to increase synaptic glycine levels, thereby enhancing NMDA receptor function. researchgate.net
Early research centered on sarcosine-based inhibitors. researchgate.netnih.govscispace.com However, these compounds were fraught with challenges, including non-competitive binding and very slow dissociation from the transporter, which led to prolonged increases in glycine levels and significant side effects in preclinical studies. psychiatry-psychopharmacology.comdiscmedicine.comresearchgate.net These issues led many to question the viability of GlyT1 as a therapeutic target. scispace.com
A paradigm shift occurred with the development of non-sarcosine-based inhibitors, such as Bitopertin (B1667534) (RG1678). psychiatry-psychopharmacology.comscispace.com These newer agents demonstrated a more favorable competitive inhibition profile and were better tolerated. psychiatry-psychopharmacology.comscispace.com Bitopertin showed initial promise in Phase II trials for the negative symptoms of schizophrenia, but ultimately failed to meet its primary endpoints in larger Phase III studies, leading to the discontinuation of its development for this indication. nih.govnih.gov
More recently, the understanding of GlyT1's role in heme synthesis has opened a new chapter for GlyT1 inhibitors. Researchers are now repurposing compounds like bitopertin for the treatment of rare blood disorders such as erythropoietic protoporphyria (EPP). researchgate.netdiscmedicine.comnih.gov In EPP, a deficiency in the enzyme ferrochelatase leads to the toxic accumulation of protoporphyrin IX (PPIX). nih.gov By inhibiting GlyT1, bitopertin can reduce the glycine supply for heme synthesis, thereby decreasing the production of PPIX. researchgate.netdiscmedicine.comresearchgate.net This repurposing strategy highlights the evolving understanding of GlyT1's physiological roles and the adaptability of drug development programs.
Fundamental Role of Stable Isotope Labeled Compounds in Mechanistic Pharmacology and Metabolic Tracing
Stable isotope labeled (SIL) compounds are indispensable tools in modern pharmacology and drug development. dovepress.comclearsynth.com Unlike radioactive isotopes, stable isotopes (such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)) are non-radioactive, making them safe for use in human studies. psychiatry-psychopharmacology.comfoodriskmanagement.com The incorporation of these heavier isotopes into a drug molecule creates a compound that is chemically identical to the parent drug but has a higher mass. foodriskmanagement.com
This mass difference is the key to their utility. In mechanistic pharmacology, SIL compounds help elucidate complex metabolic pathways. dovepress.comclearsynth.cominformaticsjournals.co.in By tracing the metabolic fate of a labeled drug, researchers can identify its metabolites and understand how the body processes it. dovepress.comclearsynth.com This is crucial for understanding a drug's efficacy and potential for toxicity. dovepress.comjuniperpublishers.com
Furthermore, deuteration—the replacement of hydrogen with deuterium—can subtly alter a drug's pharmacokinetic profile. juniperpublishers.comgabarx.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve breaking this bond (a phenomenon known as the kinetic isotope effect). juniperpublishers.comnih.govinformaticsjournals.co.in This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved safety and efficacy. dovepress.comjuniperpublishers.comgabarx.com
In bioanalysis, SIL compounds, particularly deuterated versions of the analyte, are considered the gold standard for use as internal standards in quantitative mass spectrometry assays. clearsynth.comtexilajournal.com Their near-identical physicochemical properties to the unlabeled analyte ensure they behave similarly during sample extraction and analysis, correcting for variations and improving the accuracy and precision of drug concentration measurements in biological samples. clearsynth.comtexilajournal.comwuxiapptec.com Bitopertin-d8 is a prime example of such a compound, designed specifically for these advanced research applications.
Properties
Molecular Formula |
C₂₁H₁₂D₈F₇N₃O₄S |
|---|---|
Molecular Weight |
551.5 |
Synonyms |
[4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl-d8][5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone; (S)-[4-(3-Fluoro-5-trifluoromethyl-_x000B_pyridin-2-yl)(piperazin-d8)-1-yl][5-(methanesulfonyl)-2-(2,2,2-trifluoro-1 |
Origin of Product |
United States |
Synthetic Derivation and Isotopic Characterization of Bitopertin D8 for Research Purposes
Synthetic Methodologies for Introducing Deuterium (B1214612) Atoms into Complex Organic Molecules
The site-selective incorporation of deuterium into complex organic structures requires a diverse toolkit of synthetic methods. These techniques range from simple exchange reactions to sophisticated transition-metal-catalyzed processes. The choice of method depends on the target molecule's structure, the desired location of the deuterium labels, and the required level of isotopic enrichment.
Common strategies include:
Catalytic Hydrogen Isotope Exchange (HIE): This involves the use of a metal catalyst (e.g., Platinum, Palladium, Ruthenium) to facilitate the exchange of C-H bonds with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). chemistryviews.org Transition metals and organometallic catalysts have become essential tools for the deuteration of molecules. guidetopharmacology.org For instance, a Ru/C catalyst has been developed for the hydrogen isotope exchange in molecules containing thioether motifs. chemistryviews.org
Reduction with Deuterated Reagents: Functional groups like carbonyls, esters, alkenes, and alkynes can be reduced using deuterated reducing agents. guidetopharmacology.org Reagents such as sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterium gas (D₂) are frequently employed to introduce deuterium atoms with high specificity. For example, a palladium catalyst complexed with TMEDA and reduced with NaBD₄ has been used to introduce deuterium into a drug precursor. pharmaffiliates.com
Acid/Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups (α-protons) or other activating groups can be exchanged for deuterium under acidic or basic conditions in a deuterated solvent like D₂O. guidetopharmacology.org However, this method is limited to enolizable positions and may require multiple treatments to achieve high isotopic purity. guidetopharmacology.org
Photochemical Deuteration: Visible-light-induced photocatalysis has emerged as a mild and effective method for C-H deuteration. cpu.edu.cnmedchemexpress.com This approach can often be applied in the late stages of a synthesis to introduce deuterium into complex structures, using D₂O as the deuterium source. medchemexpress.com
The following table summarizes key methodologies for deuterium labeling of organic compounds.
| Methodology | Deuterium Source | Typical Substrates | Key Features |
| Catalytic H/D Exchange | D₂ gas, D₂O | Aromatic rings, C-H bonds adjacent to heteroatoms | Allows for labeling of otherwise unreactive C-H bonds. chemistryviews.orgguidetopharmacology.org |
| Reduction of Functional Groups | NaBD₄, LiAlD₄, D₂ gas | Carbonyls, Imines, Alkenes, Alkynes, Halides | Site-specific introduction of deuterium based on functional group location. guidetopharmacology.orgpharmaffiliates.com |
| Acid/Base-Catalyzed Exchange | D₂O, CH₃OD | Compounds with labile protons (e.g., enolizable ketones) | Simple conditions but limited to specific positions; may result in low yields. guidetopharmacology.orgglpbio.com |
| Photochemical Methods | D₂O, Deuterated solvents | Aromatic C(sp²)-H bonds, α-amino C-H bonds | Utilizes light energy for mild and selective deuteration of complex molecules. cpu.edu.cnmedchemexpress.com |
Specific Chemical Synthesis of Bitopertin-d8: Detailed Reaction Pathways and Conditions
While the precise, proprietary synthesis pathway for commercially available this compound is not fully detailed in the public domain, the scientific literature outlines plausible and demonstrated routes for preparing deuterated analogues of complex pharmaceuticals. The structure of this compound confirms that deuteration occurs on the piperazine (B1678402) ring. clearsynth.com A common and effective strategy for this transformation involves the synthesis of a deuterated piperazine-d8 building block, which is then coupled with the other major fragment of the molecule.
A plausible synthetic sequence, based on established chemical principles and related syntheses, would be:
Preparation of Piperazine-d8: A commercially available piperazine precursor, such as a di-protected pyrazine (B50134), can be reduced using deuterium gas (D₂) over a suitable catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). This reduction of the aromatic pyrazine ring would yield the saturated piperazine-d8 ring with a high degree of isotopic incorporation.
Coupling to form the Intermediate: The resulting piperazine-d8 is then coupled to the 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (B1313446) precursor. This nucleophilic aromatic substitution reaction forms the key intermediate, 2-(piperazin-1-yl-d8)-3-fluoro-5-(trifluoromethyl)pyridine.
Final Amide Coupling: The second major fragment, 5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]benzoic acid, is activated (e.g., as an acid chloride or with peptide coupling agents) and then reacted with the deuterated piperazine intermediate from the previous step. This amide bond formation completes the synthesis, yielding this compound.
Analytical Spectroscopic Techniques for Confirmation of Isotopic Enrichment and Structural Fidelity of this compound
Following synthesis, rigorous analytical testing is required to confirm that the deuterium atoms have been incorporated into the correct positions and to quantify the level of isotopic enrichment. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive characterization of the final product. Current time information in Bangalore, IN.medchemexpress.com
NMR spectroscopy is an indispensable tool for confirming the structural integrity and determining the location of deuterium atoms in a molecule. medchemexpress.com Both ¹H (proton) and ²H (deuterium) NMR spectra are utilized.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the piperazine ring of the non-deuterated Bitopertin (B1667534) would be absent or significantly diminished. The integration of any residual proton signals at these positions allows for a quantitative estimate of the deuterium incorporation.
²H NMR: A ²H NMR spectrum provides direct evidence of deuterium incorporation. researchgate.net It will show signals in the regions corresponding to the deuterated positions. While the chemical shift range is similar to ¹H NMR, the signals are naturally broader. researchgate.net The presence of signals in the ²H NMR spectrum at the chemical shifts expected for the piperazine ring protons confirms the site-specific labeling.
The combination of these NMR techniques confirms that the deuteration occurred at the intended piperazine ring and not elsewhere on the molecule. Current time information in Bangalore, IN.
| Technique | Information Obtained for this compound | Expected Observation |
| ¹H NMR | Confirms replacement of H with D. | Disappearance or significant reduction of proton signals for the piperazine ring (typically 3-4 ppm). |
| ²H NMR | Directly detects the incorporated deuterium. | Appearance of broad signals at the chemical shifts corresponding to the piperazine ring positions. researchgate.net |
| ¹³C NMR | Confirms structural backbone integrity. | Carbon signals for the piperazine ring will show splitting due to coupling with deuterium (C-D coupling) and a slight upfield shift. |
HRMS is a highly sensitive and accurate technique used to verify the elemental composition and isotopic purity of a synthesized compound. wikipedia.orgpublicnow.com For this compound, HRMS provides two critical pieces of information.
Isotopic Purity Calculation: HRMS can resolve the signals from the different isotopologues present in the sample (e.g., molecules containing d0, d1, d2... up to d8). wikipedia.org By integrating the peak areas for each of these species in the mass spectrum, the isotopic purity can be calculated. Current time information in Bangalore, IN.medchemexpress.com This reveals the percentage of the sample that is the desired d8 species versus partially deuterated or non-deuterated versions. This method is rapid, highly sensitive, and requires minimal sample amounts. wikipedia.org
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected HRMS Observation |
| Bitopertin | C₂₁H₂₀F₇N₃O₄S | 543.1093 | A molecular ion peak [M+H]⁺ at m/z 544.1171. |
| This compound | C₂₁H₁₂D₈F₇N₃O₄S | 551.1598 | A molecular ion peak [M+H]⁺ at m/z 552.1676. The spectrum will show a distribution of isotopologues, with the peak for the d8 species being the most abundant. |
Advanced Bioanalytical Methodologies Employing Bitopertin D8
Development and Rigorous Validation of Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and robustness. researcher.lifenih.gov The development of a reliable LC-MS/MS assay for Bitopertin (B1667534) heavily relies on the use of a suitable internal standard, for which Bitopertin-d8 is an ideal candidate.
Rationale and Application of this compound as a Stable Isotope Labeled Internal Standard (SIL-IS)
A stable isotope-labeled internal standard (SIL-IS) is a form of a drug molecule where one or more atoms have been replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). thermofisher.com this compound, a deuterated version of Bitopertin, is the preferred internal standard for quantitative bioanalysis. nih.gov
The primary rationale for using a SIL-IS like this compound is its ability to mimic the analyte of interest (Bitopertin) throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. wuxiapptec.com Since the physical and chemical properties of this compound are nearly identical to those of Bitopertin, it compensates for variability that can occur at each step. scispace.com This co-eluting behavior is optimal for correcting ion suppression and other matrix effects, leading to improved accuracy and precision of the assay. thermofisher.com The use of a SIL-IS is considered the first choice in quantitative LC-MS bioanalysis. scispace.com
Strategies for Mitigating Matrix Effects in Complex Biological Samples Using this compound
Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. pharmatutor.org These effects can lead to inaccurate and imprecise results. The use of this compound as a SIL-IS is a primary strategy to mitigate these effects. nih.gov
Because this compound co-elutes with Bitopertin and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities fluctuate. thermofisher.com This normalization is crucial for accurate quantification in complex matrices such as plasma, tissue homogenates, and cellular lysates. wuxiapptec.com
Other strategies that can be employed in conjunction with a SIL-IS include:
Effective Chromatographic Separation: Optimizing the liquid chromatography method to separate Bitopertin from interfering matrix components can significantly reduce matrix effects. nih.gov
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of the matrix components before analysis. wuxiapptec.com
Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization. nih.gov
Optimization of Chromatographic Parameters for Resolution of Bitopertin and its Metabolites (in research contexts)
In research settings, it is often necessary to not only quantify the parent drug but also its metabolites. Effective chromatographic separation is critical to resolve Bitopertin from its metabolites, which often have similar chemical structures. nih.gov
For the analysis of Bitopertin, a high-performance liquid chromatography (HPLC) system is commonly used. mniopenresearch.orgresearchgate.net A typical method might involve a C18 analytical column, which is a type of reversed-phase column. mniopenresearch.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and water, with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. mniopenresearch.org
A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with different polarities. nih.gov The structural similarities between a drug and its metabolites can make chromatographic separation challenging, sometimes requiring longer analysis times and more complex gradient conditions. nih.gov
An example of chromatographic conditions for Bitopertin analysis is detailed in the table below.
Table 1: Example Chromatographic Parameters for Bitopertin Analysis
| Parameter | Value |
|---|---|
| Column | Thermo Scientific Aquasil C18 (100 x 2.1 mm, 5.0 µm) mniopenresearch.org |
| Mobile Phase | Acetonitrile and water with 0.1% (v/v) formic acid mniopenresearch.org |
| Ratio | 55:45 (Acetonitrile:Water) mniopenresearch.org |
| Flow Rate | 250 µL/min mniopenresearch.org |
| Column Temperature | 50°C mniopenresearch.org |
Mass Spectrometric Acquisition Parameters for Deuterated and Non-Deuterated Analytes
In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This is known as multiple reaction monitoring (MRM) and provides a high degree of selectivity and sensitivity. amazonaws.com
The mass spectrometer is tuned to detect the singly charged Bitopertin precursor ion and its corresponding product ions. amazonaws.com For this compound, the precursor ion will have a higher mass-to-charge ratio (m/z) due to the presence of the eight deuterium atoms. The product ions may or may not show a mass shift depending on where the fragmentation occurs relative to the deuterated positions.
The table below outlines typical mass spectrometric parameters for the analysis of Bitopertin. While specific transitions for this compound are not detailed in the provided search results, the precursor ion would be expected to have an m/z of approximately 552.2, and the product ions would be selected based on fragmentation patterns.
Table 2: Mass Spectrometric Parameters for Bitopertin
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|
Utilization of High-Resolution Mass Spectrometry (HRMS) for Comprehensive Bioanalysis of this compound in Research
High-resolution mass spectrometry (HRMS) offers several advantages over traditional triple quadrupole mass spectrometry for bioanalysis. bioanalysis-zone.com HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, can measure the mass-to-charge ratio of ions with very high accuracy, typically to several decimal places. bioanalysis-zone.combioanalysis-zone.com
This capability allows for:
Enhanced Specificity: The ability to measure exact mass significantly reduces the likelihood of interferences from other compounds with the same nominal mass. bioanalysis-zone.com
Untargeted Analysis: HRMS can be operated in full-scan mode, collecting data on all ions within a specified mass range. nih.gov This allows for the retrospective analysis of data for metabolites or other compounds of interest without the need to pre-define MRM transitions.
Simultaneous Quantitation: HRMS is well-suited for the simultaneous quantification of a large number of compounds in a single run, which is not always feasible with SRM on a triple quadrupole instrument. nih.gov
In the context of this compound, HRMS can be used to accurately confirm the identity of the internal standard and to conduct more comprehensive metabolic profiling studies. nih.govresearchgate.net
Quantitative Analysis of this compound in Preclinical Matrices (e.g., animal plasma, tissue homogenates, cellular lysates)
The validated LC-MS/MS methods utilizing this compound are routinely applied to the quantitative analysis of Bitopertin in various preclinical matrices. mniopenresearch.orgnih.gov This is essential for understanding the pharmacokinetics (PK) of the drug, which describes its absorption, distribution, metabolism, and excretion (ADME) in the body. nih.gov
Sensitive and selective HPLC-HESI-MS/MS assays have been developed and validated to quantify Bitopertin in rat and marmoset plasma. mniopenresearch.org These methods typically involve a simple protein precipitation step to extract the drug from the plasma, followed by analysis using the LC-MS/MS system. mniopenresearch.org The use of this compound ensures the reliability of the PK data obtained from these studies. nih.gov
The linearity of these assays is established over a specific concentration range, and the lower limit of quantification (LLOQ) is determined to ensure that the method is sensitive enough to measure the expected concentrations of the drug in the preclinical samples. mniopenresearch.org For example, a validated method for Bitopertin in rat plasma demonstrated linearity in the range of 0.3-200.0 ng/mL, with a limit of detection (LOD) of 0.08 ng/mL and an LLOQ of 0.3 ng/mL. mniopenresearch.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Bitopertin |
| This compound |
| Acetonitrile |
| Formic Acid |
Investigative Applications of Bitopertin D8 in Preclinical Research Models
In Vitro Mechanistic Characterization of GlyT1 Inhibition by Bitopertin (B1667534) Utilizing Deuterated Probes
The in vitro applications of Bitopertin-d8 are centered on its use as an analytical tool to elucidate the intricate mechanisms of GlyT1 inhibition by bitopertin.
In cellular assays designed to measure the inhibition of glycine (B1666218) uptake, this compound is instrumental as an internal standard. These assays typically utilize cells engineered to overexpress the human GlyT1 transporter, such as Chinese Hamster Ovary (CHO) cells. nih.gov The fundamental principle involves incubating these cells with a known concentration of glycine and measuring its uptake in the presence and absence of bitopertin.
The use of this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of bitopertin concentrations that elicit a response. While the direct measurement of glycine uptake might involve radiolabeled glycine, the accurate determination of the inhibitor's concentration is paramount for establishing a dose-response relationship and calculating key parameters like the IC50 value (the concentration of an inhibitor where the response is reduced by half). mdpi.com The stable isotope-labeled this compound co-elutes with the unlabeled bitopertin but is distinguishable by its higher mass, thus correcting for variations in sample processing and instrument response. acanthusresearch.com
A typical experiment would involve the following steps:
Plating of CHO cells stably overexpressing human GlyT1a. nih.gov
Incubation with varying concentrations of bitopertin.
Addition of radiolabeled glycine to initiate the uptake.
Termination of the uptake and cell lysis.
Quantification of intracellular radiolabeled glycine.
Simultaneous extraction of bitopertin from the cell lysate, with the addition of a known amount of this compound as an internal standard for LC-MS/MS analysis to confirm the precise concentration of the inhibitor.
While GlyT1 is a transporter and not an enzyme in the classical sense, studies of its kinetics, including the binding and dissociation of inhibitors, are crucial. In these "enzymatic" kinetic studies, this compound plays a vital role as a reference standard for quantifying the concentration of the unlabeled bitopertin.
Competition binding assays, for instance, can be performed using radiolabeled ligands that bind to GlyT1, such as [3H]ORG24598. biocrick.com In these experiments, increasing concentrations of bitopertin are added to displace the radioligand, allowing for the determination of its binding affinity (Ki). The precise concentration of bitopertin in the assay medium can be verified using LC-MS/MS with this compound as an internal standard, ensuring the accuracy of the derived kinetic parameters.
Structural biology studies, which have provided insights into the binding pocket of GlyT1, have shown that bitopertin and similar inhibitors bind in a manner that appears to overlap with the glycine substrate binding site, acting as non-competitive inhibitors. biorxiv.org The accuracy of the inhibitor concentrations used in the crystallization and binding experiments is critical for the correct interpretation of these structural and mechanistic data.
Cellular Glycine Uptake Assays with Stable Isotope Tracers
Pharmacokinetic and Pharmacodynamic Studies in Animal Models Employing this compound
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). This compound is a cornerstone for such pharmacokinetic (PK) and pharmacodynamic (PD) investigations. nih.govnih.gov
The use of this compound as an internal standard is the gold standard for quantifying bitopertin concentrations in biological samples (e.g., plasma, tissues) from preclinical species like rats and monkeys. acanthusresearch.comnih.gov This allows for the determination of key pharmacokinetic parameters. Following administration of bitopertin, blood and tissue samples are collected at various time points. A known quantity of this compound is added to each sample before extraction and analysis by LC-MS/MS. This method corrects for any loss of analyte during sample preparation and for matrix effects in the mass spectrometer, leading to highly accurate and precise quantification. nih.gov
Pharmacokinetic studies in rats have demonstrated that bitopertin has a long terminal half-life and is slowly absorbed and eliminated. nih.gov The use of a deuterated standard like this compound would have been crucial in generating such precise data.
Table 1: Illustrative Pharmacokinetic Parameters of Bitopertin in Female Sprague-Dawley Rats Following a Single Subcutaneous Injection
| Parameter | 0.03 mg/kg | 0.1 mg/kg | 0.3 mg/kg | 1 mg/kg | 3 mg/kg |
| Cmax (ng/mL) | 13.9 ± 2.5 | 39.8 ± 7.1 | 139.7 ± 24.9 | 489.3 ± 87.4 | 1456.7 ± 260.1 |
| Tmax (h) | 3.7 ± 1.5 | 6.0 ± 2.8 | 8.0 ± 0.0 | 12.0 ± 4.9 | 24.0 ± 0.0 |
| AUC0–∞ (ng·h/mL) | 439.6 ± 78.5 | 1498.9 ± 267.6 | 4989.8 ± 891.0 | 16899.7 ± 3017.8 | 34018.9 ± 6074.8 |
| t1/2 (h) | 35.1 ± 6.3 | 45.9 ± 8.2 | 65.2 ± 11.6 | 89.7 ± 16.0 | 110.3 ± 19.7 |
| CL/F (L/h/kg) | 0.07 ± 0.01 | 0.07 ± 0.01 | 0.06 ± 0.01 | 0.06 ± 0.01 | 0.09 ± 0.02 |
Data adapted from pharmacokinetic studies of bitopertin where a deuterated standard would be essential for accurate quantification. nih.gov
Stable isotope-labeled compounds are powerful tools for identifying and structurally characterizing drug metabolites. nih.govacs.orgacs.org While this compound itself is primarily used as an internal standard for the parent drug, a "metabolic cocktail" approach often involves co-administering a 1:1 mixture of the unlabeled drug (bitopertin) and its stable isotope-labeled counterpart. The resulting mass spectra will show characteristic doublet peaks for the parent drug and any metabolites that retain the deuterated portion of the molecule. This allows for the rapid identification of drug-related material in complex biological matrices.
Furthermore, the strategic placement of deuterium (B1214612) atoms can influence the metabolic profile of a drug. This is known as the deuterium kinetic isotope effect. nih.govnih.gov If deuterium is placed at a site of metabolism, the C-D bond, being stronger than a C-H bond, can slow down the rate of metabolic cleavage at that position. This can be used to investigate which sites on the bitopertin molecule are most susceptible to metabolism. Studies have shown that bitopertin is extensively metabolized, primarily by cytochrome P450 enzymes. researchgate.net Using specifically deuterated analogs of bitopertin in vitro with liver microsomes or hepatocytes could help pinpoint the exact sites of oxidation.
Determining the extent to which a drug penetrates its target tissue is critical for its therapeutic efficacy, especially for a CNS-acting drug like bitopertin. researchgate.net To measure the concentration of bitopertin in the brain and other tissues, animal models are administered the drug, and at a specific time point, tissues are harvested, homogenized, and the drug is extracted. This compound is added as an internal standard during the sample workup to ensure accurate quantification of bitopertin concentrations in these complex matrices. acanthusresearch.com
Studies on bitopertin have reported a brain-to-plasma concentration ratio of 0.7 in rats, indicating good penetration into the central nervous system. biocrick.com This value is determined by measuring the concentration of bitopertin in both brain homogenate and plasma, a process that relies on a robust and accurate analytical method made possible by a stable isotope-labeled internal standard like this compound.
Elucidation of Metabolic Pathways and Identification of Metabolites of Bitopertin using this compound as a Reference Standard
Investigation of Heme Biosynthesis Pathway Modulation in Preclinical Disease Models via this compound
The primary function of GlyT1 in developing erythrocytes is to supply the necessary glycine for the high demands of heme synthesis. firstwordpharma.comdiscmedicine.com Glycine is a foundational substrate for the first and rate-limiting step in this pathway. ashpublications.orgmdpi.com By inhibiting GlyT1, bitopertin effectively reduces the intracellular glycine pool available for this process, thereby downregulating the entire heme synthesis cascade. longdom.org This action has been shown to decrease the accumulation of toxic intermediates of heme synthesis, such as protoporphyrin IX (PPIX), which is the pathogenic basis for certain metabolic disorders. firstwordpharma.comnih.gov Preclinical studies in various animal and cellular models have been instrumental in characterizing these effects. firstwordpharma.comnih.gov
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. In the context of heme synthesis, precursors like [13C]- or [15N]-labeled glycine are administered to track their incorporation into downstream products. nih.govnih.gov Since the synthesis of one heme molecule requires eight glycine molecules, which contribute all four of the final nitrogen atoms, labeled glycine provides a clear and quantifiable signal for tracking the rate of heme production. nih.gov
This methodology is critical for elucidating the precise mechanism of action of compounds like bitopertin. By treating erythroid cells with bitopertin while simultaneously introducing a labeled glycine tracer, researchers can directly measure the reduction in glycine flux into the heme synthesis pathway. The resulting decrease in labeled PPIX and heme provides definitive evidence of GlyT1 inhibition and its impact on pathway modulation.
In vitro studies using a K562 cellular model of Erythropoietic Protoporphyria (EPP), a disease caused by PPIX accumulation, demonstrated that bitopertin treatment significantly reduced PPIX levels. discmedicine.com This model serves as a proof-of-concept for how the synthesis of specific, disease-causing metabolites can be tracked and shown to be modulated by GlyT1 inhibition. While these specific studies may use analytical standards like this compound for accurate drug quantification, the metabolic tracing itself often relies on labeled precursors like isotopic glycine. nih.gov
The therapeutic hypothesis that restricting glycine uptake can ameliorate diseases of heme synthesis imbalance has been tested in several preclinical models. These studies provide detailed findings on how GlyT1 inhibition by bitopertin affects red blood cell production (erythropoiesis) and related metabolic consequences.
In mouse models of Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP), which are characterized by the massive accumulation of PPIX, treatment with bitopertin or other selective GlyT1 inhibitors has shown significant therapeutic effects. firstwordpharma.comdiscmedicine.com Studies in the Fechm1Pas/Fechm1Pas mouse model of EPP demonstrated that oral administration of a GlyT1 inhibitor led to a marked reduction in PPIX levels in red blood cells. ashpublications.org This reduction of the toxic metabolite also resulted in decreased skin phototoxicity, a primary clinical manifestation of EPP. ashpublications.org Furthermore, bitopertin treatment was found to reduce liver PPIX levels and improve associated liver fibrosis, a serious complication of the disease. longdom.orgnih.gov
Table 1: Effect of GlyT1 Inhibition on Protoporphyrin IX (PPIX) Levels in EPP Mouse Models An interactive data table summarizing research findings.
| Preclinical Model | Treatment | Key Finding | Percent Reduction | Reference |
|---|---|---|---|---|
| Fechm1Pas/Fechm1Pas Mice | GlyT1 Inhibitor | Reduction in RBC PPIX | 43% (Day 14) | ashpublications.org |
| Fechm1Pas/Fechm1Pas Mice | GlyT1 Inhibitor | Reduction in RBC PPIX | 37% (Day 18) | ashpublications.org |
| EPP Mouse Model | Bitopertin | Reduction in Liver PPIX | Data not quantified | longdom.orgnih.gov |
Table 2: Summary of Bitopertin's Effects in Preclinical Disease Models An interactive data table summarizing key research findings across different models.
| Disease Model | Key Pathophysiology | Effect of Bitopertin/GlyT1 Inhibition | Reference |
|---|---|---|---|
| Erythropoietic Protoporphyria (EPP) | Excessive PPIX accumulation | Reduces blood and liver PPIX, ameliorates liver fibrosis and phototoxicity. | discmedicine.comnih.govashpublications.org |
| β-Thalassemia | Heme/globin chain imbalance, ineffective erythropoiesis | Improves anemia, reduces hemolysis, and diminishes ineffective erythropoiesis by restricting heme synthesis. | haematologica.orgnih.gov |
| Diamond-Blackfan Anemia (DBA) | Presumed excess heme relative to globin synthesis | Rescues erythropoiesis in preclinical models by rebalancing hemoglobin synthesis. | ashpublications.orgresearchgate.net |
Collectively, these preclinical investigations underscore the role of GlyT1 inhibition as a strategy to modulate heme biosynthesis. The use of stable isotope-labeled compounds like this compound for quantification, alongside metabolic tracers like labeled glycine, has been crucial in demonstrating the mechanism and therapeutic potential of this approach in a variety of hematologic disease models.
Computational and Theoretical Frameworks in Bitopertin D8 Research
Molecular Docking and Dynamics Simulations to Elucidate Bitopertin-GlyT1 Interactions
The foundation for understanding the interaction between Bitopertin-d8 and its target, the glycine (B1666218) transporter 1 (GlyT1), is built upon extensive computational modeling of the parent compound, Bitopertin (B1667534). These computational studies, including molecular docking and molecular dynamics (MD) simulations, provide a detailed picture of the binding mechanism at an atomic level, which is directly applicable to the deuterated analogue.
Molecular docking studies have successfully placed Bitopertin within the binding pocket of GlyT1, specifically in its inward-open state. biorxiv.orgmdpi.com These models show that Bitopertin's benzoylpiperazine scaffold occupies a site that is partially within the main substrate-binding site and extends towards the intracellular release pathway. mdpi.com This positioning is consistent with its function as a non-competitive inhibitor of glycine reuptake. biorxiv.orgmdpi.com The binding mode is stabilized by a series of specific interactions with key amino acid residues of the transporter. For instance, the methylsulfonyl group of Bitopertin is predicted to form a hydrogen bond with Glycine 121 (Gly121) located in a nonhelical segment of the first transmembrane domain (TM1). mdpi.com
Molecular dynamics simulations, which model the movement of the atoms over time, provide further insight into the stability of this binding. Simulations of the Bitopertin-GlyT1 complex have shown that while parts of the molecule, such as the aromatic ring, may exhibit some rotational flexibility, the most critical interactions that anchor the ligand in the binding pocket are well-preserved. mdpi.com During these simulations, additional stabilizing hydrogen bonds have been observed between Bitopertin and adjacent residues like Leucine 120 (Leu120) and Tyrosine 196 (Tyr196). mdpi.com These computational models also help explain the selectivity of Bitopertin for GlyT1 over the related GlyT2 transporter, highlighting that substitutions in key residues in GlyT2 would lead to diminished van der Waals interactions with the inhibitor. biorxiv.org
For this compound, these models serve as a critical starting point. While the static binding pose (docking) is unlikely to differ due to deuteration, the dynamic behavior could be subtly altered. The increased mass of deuterium (B1214612) can influence vibrational modes and the kinetics of forming and breaking weak interactions, such as C-H•••O hydrogen bonds, potentially impacting the residence time of the drug in the binding pocket. Therefore, the established computational framework for Bitopertin is indispensable for generating hypotheses about the potentially nuanced interaction profile of this compound.
Table 1: Key Amino Acid Interactions in the Bitopertin-GlyT1 Complex This table summarizes findings from molecular docking and dynamics simulations of the non-deuterated Bitopertin.
| Interacting Residue | Location in GlyT1 | Type of Interaction | Predicted Role |
|---|---|---|---|
| Gly121 | TM1 (S1 site) | Hydrogen Bond | Anchors the methylsulfonyl group. mdpi.com |
| Leu120 | TM1 | Hydrogen Bond | Provides additional stability during dynamic simulation. mdpi.com |
| Tyr196 | TM3 | Hydrogen Bond | Interacts with the methylsulfonyl group. mdpi.com |
| Tyr116 | - | π–π or CH–π stacking | Interacts with the aromatic ring of the inhibitor. mdpi.com |
| Met382, Ile399 | - | van der Waals | Contribute to selective binding in GlyT1 vs. GlyT2. biorxiv.org |
Theoretical Considerations of Deuterium Isotope Effects in Ligand-Receptor Binding and Metabolism Relevant to this compound Studies
The strategic replacement of hydrogen with deuterium in a drug molecule, such as in this compound, is based on the well-established principle of the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted at that position. nih.govnih.gov
Metabolic Considerations: In pharmaceutical research, the most significant application of the KIE is in altering a drug's metabolic profile. nih.gov The metabolism of many drugs is mediated by the cytochrome P450 (CYP) family of enzymes, which often catalyze oxidation reactions involving C-H bond cleavage. nih.gov Preclinical studies have identified CYP3A4 as the primary enzyme responsible for the metabolism of Bitopertin. researchgate.net
Theoretically, by placing deuterium atoms at the specific molecular sites on Bitopertin that are most susceptible to CYP3A4-mediated oxidation, the metabolic rate of this compound can be significantly reduced. This attenuation of metabolism would be expected to decrease the clearance of the drug, leading to a longer plasma half-life and an increase in total drug exposure (Area Under the Curve, AUC) following administration. Understanding the precise sites of metabolism on the Bitopertin structure is therefore crucial for the rational design of a deuterated version like this compound. The use of deuterium can thus be a powerful tool to optimize pharmacokinetic properties. nih.gov
Ligand-Receptor Binding Considerations: The effect of deuteration on ligand-receptor binding affinity is generally considered to be minimal. Binding affinity is primarily governed by the molecule's shape, size, and electronic properties, which are not substantially altered by the substitution of hydrogen with deuterium. However, isotope effects can influence the kinetics of binding—the rates of association (k_on) and dissociation (k_off). If hydrogen bonding or specific C-H bond interactions play a role in the binding or dissociation process, deuteration could subtly modulate these rates. For this compound, this means that while it is expected to bind to the same site on GlyT1 with similar affinity to its parent compound, its residence time in the binding pocket could theoretically be altered. However, these effects are typically much smaller than the KIE observed in metabolism.
Table 2: Theoretical Impact of Deuteration on this compound
| Parameter | Theoretical Effect of Deuteration | Rationale |
|---|---|---|
| Metabolic Clearance (CYP3A4) | Significant Decrease | Kinetic Isotope Effect: Slower rate of C-D bond cleavage at metabolic hotspots compared to C-H bond cleavage. nih.gov |
| Plasma Half-life (t½) | Increase | Direct consequence of decreased metabolic clearance. |
| Drug Exposure (AUC) | Increase | Direct consequence of decreased metabolic clearance. |
| Receptor Binding Affinity (K_d) | Negligible Change | Equilibrium binding is largely dependent on molecular shape and electronics, which are unaffected by deuteration. |
| Receptor Binding/Dissociation Rate | Potential Minor Change | Isotope effects on the kinetics of association/dissociation are possible but generally small compared to metabolic KIEs. |
Physiologically Based Pharmacokinetic (PBPK) Modeling Informed by Preclinical Data Derived from this compound Studies
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. researchgate.netfrontiersin.org For Bitopertin, PBPK models were successfully developed early in its discovery phase, integrating physicochemical properties and in vitro data to simulate its pharmacokinetic profile. researchgate.netnih.gov These models were initially built using preclinical data from rats and monkeys and were later refined with data from first-in-human studies, showing good agreement between predicted and observed plasma concentrations. nih.gov
For a deuterated compound like this compound, this established PBPK framework is invaluable. The primary purpose of developing this compound is to leverage the deuterium isotope effect to alter its pharmacokinetics. A PBPK model for this compound would be constructed by taking the existing model for the parent compound and substituting key parameters with new values derived from preclinical studies conducted specifically with this compound.
The process would involve:
In Vitro Metabolism Studies: The metabolic stability of this compound would be assessed using human liver microsomes or hepatocytes. These experiments would quantify the rate of clearance by enzymes like CYP3A4. Due to the KIE, this rate is expected to be lower than that of non-deuterated Bitopertin. This new, slower intrinsic clearance value is a critical input for the PBPK model.
Physicochemical and Permeability Data: While major changes are not expected, properties like solubility and membrane permeability (e.g., from Caco-2 cell assays) for this compound would be measured and used as inputs.
Model Simulation: With the updated parameters from this compound preclinical studies, the PBPK model can simulate the full pharmacokinetic profile in humans. It can predict plasma concentration-time curves, Cmax (maximum concentration), and AUC. This allows researchers to forecast how the structural modification of deuteration translates into a tangible change in the drug's behavior in the human body before initiating clinical trials. The model can also be used to explore the impact of different dose levels on pharmacokinetics. nih.gov
By informing the PBPK model with this compound-specific preclinical data, a robust, mechanistic prediction of its human pharmacokinetics can be generated, supporting further development and knowledge gathering for the compound. researchgate.netnih.gov
Table 3: PBPK Model Parameters Informed by this compound Preclinical Data
| Model Parameter Category | Specific Parameter Example | Source of this compound Data |
|---|---|---|
| Absorption | Effective Permeability (P_eff) | In vitro cell-based assays (e.g., Caco-2). |
| Aqueous Solubility | Experimental measurement. | |
| Distribution | Tissue:Plasma Partition Coefficients | Predicted from physicochemical properties (e.g., logP, pKa) and in vitro data. |
| Fraction Unbound in Plasma (f_u) | In vitro plasma protein binding assays. | |
| Metabolism | Intrinsic Clearance (CL_int) | In vitro metabolism studies using human liver microsomes/hepatocytes. This is the key parameter expected to change due to KIE. |
| Excretion | Renal Clearance | Typically a minor pathway for Bitopertin; can be estimated from preclinical in vivo studies. |
Emerging Research Trajectories and Methodological Innovations with Bitopertin D8
Integration of Bitopertin-d8 in Advanced Metabolomics and Isotopic Flux Analysis
The use of deuterium-labeled compounds, such as this compound, is a cornerstone of advanced metabolomics and isotopic flux analysis. ontosight.ai By replacing hydrogen atoms with deuterium (B1214612), a stable, heavier isotope, researchers can effectively trace the metabolic fate of Bitopertin (B1667534) within a biological system without significantly altering its chemical properties. ontosight.aithalesnano.com This isotopic labeling allows for the precise tracking of the molecule and its metabolites through complex biochemical pathways.
In the context of metabolomics, this compound serves as an invaluable internal standard for mass spectrometry. thalesnano.com This technique is fundamental for the accurate quantification of the unlabeled drug and its metabolic byproducts in various biological samples. thalesnano.com The known concentration of the deuterated standard allows for the correction of variations that can occur during sample preparation and analysis, thereby increasing the reliability and accuracy of the measurements.
Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational method used to quantify intracellular metabolic reaction rates. nih.gov While direct measurement of these fluxes is not possible, iMFA integrates data from isotope labeling experiments with metabolic network models to create detailed flux maps. nih.gov The introduction of a deuterated compound like this compound into a system allows researchers to follow the distribution of the isotopic label through various metabolic pathways. By analyzing the patterns of deuterium incorporation into downstream metabolites, scientists can infer the rates of the reactions involved. This provides a dynamic view of how a cell or organism processes the compound in real-time. nih.gov
Table 1: Applications of Deuterated Compounds in Metabolomics and Flux Analysis
| Application | Description | Key Benefit |
|---|---|---|
| Metabolic Pathway Tracing | Allows researchers to follow the journey of a molecule and its derivatives within a biological system. | Elucidates how drugs are absorbed, distributed, metabolized, and excreted. thalesnano.com |
| Internal Standard in Mass Spectrometry | A known quantity of the deuterated compound is added to a sample to aid in the precise quantification of the non-deuterated target compound. thalesnano.com | Increases the accuracy and reliability of quantitative measurements. thalesnano.com |
| Isotopic Flux Analysis | Enables the quantification of metabolic reaction rates by tracking the incorporation of isotopes from a labeled precursor into various metabolites. nih.gov | Provides a quantitative understanding of cellular metabolism and its response to perturbations. |
Development of Novel Labeled Chemical Probes and Tracers Based on this compound for Receptor Occupancy and Target Engagement Studies
The development of novel labeled chemical probes and tracers from this compound is crucial for understanding its interaction with its target, the glycine (B1666218) transporter 1 (GlyT1). patsnap.comwikipedia.org These specialized molecules are essential tools for in-vivo imaging techniques like Positron Emission Tomography (PET), which allow for the visualization and quantification of target engagement in the living brain.
PET studies have been conducted to investigate the relationship between bitopertin plasma concentration and GlyT1 occupancy. nih.gov For these studies, a radiolabeled version of a compound similar to bitopertin was developed. discmedicine.com A blockade experiment with bitopertin demonstrated the suitability of such tracers for receptor occupancy studies. discmedicine.com In human studies with a suitable PET tracer, it was found that bitopertin's plasma concentration is a reliable predictor of its occupancy of GlyT1 in the brain. nih.gov
The insights gained from these target engagement studies are critical. For instance, preclinical models suggested that a low to medium level of GlyT1 occupancy (less than 50%) was sufficient to achieve optimal therapeutic effects. discmedicine.com This kind of information is invaluable for guiding dose selection in clinical trials. nih.gov
Application of this compound in Refinement of Preclinical Disease Models for Complex Biological Systems
This compound, as a stable-labeled internal standard, plays a role in the analytical methods used to refine and validate preclinical disease models. The parent compound, bitopertin, has been investigated in various preclinical models for different conditions, including neuropsychiatric and hematological disorders. discmedicine.comresearchgate.netnih.gov
In preclinical models of erythropoietic porphyrias, bitopertin has been shown to reduce the levels of disease-causing porphyrins by inhibiting glycine uptake, a key step in heme synthesis. discmedicine.com Similarly, in preclinical models of Diamond-Blackfan anemia, bitopertin has demonstrated the ability to improve red blood cell production. researchgate.net The use of this compound in these studies ensures accurate measurement of the drug's concentration in tissues and fluids, which is essential for establishing a clear relationship between drug exposure and therapeutic effect.
Furthermore, bitopertin has been studied in rodent models of Parkinson's disease, where it has shown potential in reducing L-DOPA-induced dyskinesia. mdsabstracts.org The ability to accurately quantify bitopertin levels using its deuterated analog is critical for understanding the dose-response relationship and for predicting effective concentrations in humans. nih.govresearchgate.net
Table 2: Examples of Bitopertin in Preclinical Disease Models
| Disease Model | Finding | Relevance |
|---|---|---|
| Erythropoietic Porphyrias | Bitopertin significantly depletes levels of disease-causing porphyrins. discmedicine.com | Potential first disease-modifying therapy for this family of rare diseases. discmedicine.com |
| Diamond-Blackfan Anemia | Bitopertin treatment resulted in a dose-dependent improvement in anemia in a mouse model. researchgate.net | Suggests a novel therapeutic approach for this rare blood disorder. researchgate.net |
| Parkinson's Disease (dyskinesia) | Chronic administration of bitopertin reduced the severity of abnormal involuntary movements in a rat model. mdsabstracts.org | Indicates potential for repurposing bitopertin for the treatment of L-DOPA-induced dyskinesia. mdsabstracts.org |
| Schizophrenia (Cognition) | Bitopertin enhanced recognition memory and reduced working memory deficits in rodent models. nih.gov | Supports the investigation of GlyT1 inhibitors for cognitive symptoms in schizophrenia. nih.gov |
Synergistic Approaches: Combining Deuterated Compound Studies with Systems Biology and Multi-omics Data
The integration of data from deuterated compound studies with systems biology and multi-omics approaches offers a comprehensive understanding of a drug's effect on a biological system. mdpi.com This synergistic strategy allows researchers to move beyond a single target and explore the broader physiological impact of a compound like bitopertin.
Multi-omics involves the analysis of various types of biological data, such as genomics, proteomics, metabolomics, and lipidomics, from the same biological samples. mdpi.com When combined with data from a this compound study, which provides precise pharmacokinetic and metabolic pathway information, a more complete picture emerges. For instance, a multi-omics analysis of pig lungs in a diabetes model pointed to the dysregulation of a specific lipoxygenase pathway. biologists.com If a deuterated drug were studied in this context, researchers could correlate its metabolic fate with changes across the proteome and lipidome, generating new hypotheses about its mechanism of action. biologists.com
Systems biology aims to understand the complex interactions within biological systems. By feeding the quantitative data from this compound metabolomics and target occupancy studies into systems biology models, scientists can simulate the downstream effects of GlyT1 inhibition on various interconnected pathways. This can help to predict both on-target and off-target effects, providing a more holistic view of the drug's impact. This integrated approach is crucial for understanding complex diseases where multiple pathways are often dysregulated. mdpi.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Bitopertin |
| Glycine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
